molecular formula C19H26N2O B14403284 N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-18-9

N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Cat. No.: B14403284
CAS No.: 85675-18-9
M. Wt: 298.4 g/mol
InChI Key: WVRIHXGTZKVSAE-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[5.5]undecane framework, which is a bicyclic system where two rings share a single atom. The compound also contains a carboxamide group and a dimethylphenyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the carboxamide and dimethylphenyl groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the safety and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    1,3-Dioxane and 1,3-Dithiane derivatives: These compounds have similar ring structures but contain different heteroatoms.

Uniqueness

N-(3,4-Dimethylphenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure

Properties

CAS No.

85675-18-9

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C19H26N2O/c1-15-7-8-17(13-16(15)2)20-18(22)21-12-6-11-19(14-21)9-4-3-5-10-19/h3-4,7-8,13H,5-6,9-12,14H2,1-2H3,(H,20,22)

InChI Key

WVRIHXGTZKVSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC3(C2)CCC=CC3)C

Origin of Product

United States

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